molecular formula C15H13BrO B567637 7-bromo-9,9-dimethyl-9H-fluoren-2-ol CAS No. 1256619-51-8

7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Cat. No. B567637
M. Wt: 289.172
InChI Key: KQMBUZYVUMQEAG-UHFFFAOYSA-N
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Description

“7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is a chemical compound. It is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .


Synthesis Analysis

The synthesis of “7-bromo-9,9-dimethyl-9H-fluoren-2-ol” involves several steps. One key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another key intermediate, (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid, is available from Tokyo Chemical Industry .


Molecular Structure Analysis

The molecular formula of “7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is C15H14BBrO2 and its molecular weight is 316.99 . The compound appears as a white to almost white powder or crystal .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, alkylation at C (9) of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride and cyclization by an intramolecular Friedel-Crafts alkylation led to the key building block 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro [fluorene-9,1′-indene] .


Physical And Chemical Properties Analysis

“7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is a solid at 20 degrees Celsius . It has a high fluorescent and high electron delocalization .

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

7-bromo-9,9-dimethylfluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMBUZYVUMQEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Synthesis routes and methods

Procedure details

21.2 g (58.6 mmol) of 2,7-dibromo-9,9-dimethyl-9H-fluorene (CAS No. 28320-32-3) and 19.0 ml (82.8 mmol) of triisopropyl borate are dissolved in 500 ml of THF, and 56 ml (89 mmol) of a 15 percent solution of n-butyllithium in n-hexane are added at −70° C. After 2 h, 200 ml of 2 M hydrochloric acid are added, and the batch is allowed to thaw at room temp. and extracted three times with MTB ether. The combined org. phases are dried over sodium sulfate, the solvent is removed in vacuo, and the residue is taken up in 400 ml of toluene. After addition of 85 ml of 2 M sodium hydroxide solution, 15.5 ml of 30 percent hydrogen peroxide are added with vigorous stirring at such a rate that the temp. does not exceed 40° C. When the addition is complete, the batch is stirred for a further 30 min, added to 500 ml of water and acidified using 2 M hydrochloric acid. The aqueous phase is separated off and extracted three times with ethyl acetate. The combined org. phases are washed with dil. ammonium iron(II) sulfate soln. and water, dried over sodium sulfate and evaporated. Filtration of the crude product through silica gel with toluene/ethyl acetate (9:1) gives 7-bromo-9,9-dimethyl-9H-fluoren-2-ol as colourless solid.
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